1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene
Description
Properties
IUPAC Name |
1-[2-(bromomethyl)phenoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCHJAOWBKCGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
- Starting Material: 1-[2-(methyl)phenoxy]-3,5-dimethylbenzene
- Reagents: NBS as the bromine source, often combined with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- Solvent: Common solvents include carbon tetrachloride (CCl4), chloroform, or dichloromethane.
- Conditions: The reaction mixture is typically refluxed or irradiated with UV light to generate bromine radicals.
- Mechanism: The benzylic methyl group is selectively brominated via a radical chain mechanism, converting the methyl to a bromomethyl group without affecting the aromatic rings.
- Work-up: After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography.
Bromination Using Molecular Bromine (Br2)
- Starting Material: 1-[2-(methyl)phenoxy]-3,5-dimethylbenzene
- Reagents: Bromine in the presence of radical initiators or under photochemical conditions.
- Solvent: Non-polar solvents such as CCl4 or dichloromethane.
- Conditions: Controlled addition of bromine to avoid polybromination; reaction temperature is maintained to optimize yield.
- Work-up: Similar to NBS method, involving quenching residual bromine, extraction, and purification.
| Step | Reactants/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1-[2-(methyl)phenoxy]-3,5-dimethylbenzene + NBS + AIBN, solvent (CCl4) | Radical bromination under reflux or UV light | Conversion of methyl to bromomethyl group |
| 2 | Work-up: Quenching, extraction, drying | Isolation of crude product | Crude 1-[2-(bromomethyl)phenoxy]-3,5-dimethylbenzene |
| 3 | Purification by recrystallization or chromatography | Removal of impurities | Pure target compound |
The product is characterized by:
- NMR Spectroscopy: Proton NMR shows disappearance of methyl protons and appearance of bromomethyl signals; Carbon-13 NMR confirms bromomethyl carbon shift.
- Mass Spectrometry: Molecular ion peak corresponding to $$ C{15}H{15}BrO $$ (molecular weight 291.18 g/mol).
- Infrared Spectroscopy (IR): Characteristic aromatic and ether C–O stretches, and C–Br stretches.
- Chromatography: TLC or HPLC to assess purity.
- The use of NBS is preferred for selective benzylic bromination due to milder conditions and fewer side reactions compared to elemental bromine.
- Radical initiators like AIBN enhance reaction rates and selectivity.
- Solvent choice affects reaction efficiency; chlorinated solvents provide good solubility and radical stability.
- Reaction temperature and time are optimized to maximize yield while minimizing overbromination or decomposition.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 1-[2-(methyl)phenoxy]-3,5-dimethylbenzene | Commercially available or synthesized |
| Brominating agent | N-bromosuccinimide (NBS) or Br2 | NBS preferred for selectivity |
| Radical initiator | AIBN or benzoyl peroxide | Required for radical initiation |
| Solvent | CCl4, CH2Cl2, or chloroform | Chlorinated solvents favored |
| Temperature | Reflux or UV irradiation | Controlled to avoid side reactions |
| Reaction time | Several hours (typically 2–6 h) | Monitored by TLC or GC-MS |
| Purification method | Recrystallization or column chromatography | To achieve high purity |
| Yield | Generally moderate to high (60–85%) | Dependent on reaction conditions |
The preparation of this compound is efficiently achieved through radical bromination of the corresponding methyl precursor using NBS or bromine under controlled conditions. Optimization of reaction parameters such as solvent, temperature, and initiator presence is crucial for high yield and purity. This compound’s reactive bromomethyl group enables further synthetic transformations, making its reliable preparation essential for advanced organic synthesis applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybenzene derivatives.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Methyl-substituted phenoxybenzene.
Scientific Research Applications
Chemistry
1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromomethyl group can be replaced by other nucleophiles, facilitating the synthesis of diverse organic compounds.
- Coupling Reactions : It can participate in cross-coupling reactions, making it valuable for creating complex molecular architectures.
Biology
This compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive bacteria effectively.
- Neuroprotective Effects : Compounds related to this compound have demonstrated neuroprotective properties in vitro. They may inhibit enzymes associated with neurodegenerative diseases, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.
Medicine
In medicinal chemistry, this compound is being investigated for:
- Drug Development : Its ability to modify biological pathways makes it a candidate for developing new drugs targeting specific diseases. The interaction of the bromomethyl and phenoxy groups with biological molecules could lead to novel enzyme inhibitors.
- Potential Anticancer Activity : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms and efficacy .
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several brominated phenoxy compounds, including this compound. Results indicated that these compounds effectively inhibited bacterial growth at low concentrations, showcasing their potential as new antimicrobial agents.
Neuroprotection in Animal Models
Animal studies have shown that related dihydroisoquinoline derivatives can cross the blood-brain barrier and provide neuroprotective effects against neurotoxic agents. This suggests that this compound may also possess similar properties, making it a candidate for further research in neurodegenerative disease treatment .
Mechanism of Action
The mechanism of action of 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, while the phenoxy ring can participate in various aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
(a) 1-(Chloromethyl)-3,5-dimethylbenzene
- Structure : Similar backbone but replaces bromine with chlorine.
- Synthesis: Achieved via reaction of (3,5-dimethylphenyl)methanol with thionyl chloride (71% yield after 15 min) .
NMR Data :
¹H NMR (ppm) ¹³C NMR (ppm) 6.75 (2H, s) 138.3 (s) 6.68 (1H, s) 138.8 (s) 4.15 (2H, s) 46.97 (CH₂Cl) - Reactivity : Less reactive in nucleophilic substitutions compared to brominated analogs due to weaker C-Cl bond polarity.
(b) 1-(Bromomethyl)-3,5-dimethoxybenzene
- Structure : Methoxy (-OCH₃) groups replace methyl (-CH₃) substituents.
- Synthesis: Derived from (3,5-dimethoxyphenyl)methanol using triphenylphosphine and bromine sources .
- Applications : Used in synthesizing bioactive hydrazones with reported antibacterial and anticancer activities .
Complex Derivatives with Bioactive Moieties
(a) 1-[2-[4-Chloro-2-(3,5-dimethylbenzoyl)phenoxy]ethyl]-6-methyluracil (Compound 25)
- Structure: Features a uracil ring linked to a substituted phenoxy group.
- Bioactivity : Exhibits anti-HIV activity (EC₅₀ = 0.32 µM against HIV-1) due to inhibition of viral replication in CEM cells .
- Key Difference : The presence of a uracil moiety introduces hydrogen-bonding capability, enhancing biological target interactions compared to purely aromatic systems.
(b) 2-[4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetonitrile
- Structure: Contains a diazinan-trioxo core and cyano group.
- Molecular Weight : 375.38 g/mol.
- Applications: Potential use in photodynamic therapy or as a fluorescent probe due to extended conjugation .
Sterically Hindered Derivatives
1-Bromo-3,5-bis(2,6-dimethylphenyl)benzene
- Structure : Two 2,6-dimethylphenyl groups increase steric hindrance.
- Properties: Higher logP (7.016) indicates greater lipophilicity compared to this compound .
- Applications : Used in supramolecular chemistry for constructing rigid frameworks .
Critical Analysis of Research Findings
- Reactivity Trends : Brominated derivatives generally exhibit higher reactivity than chlorinated analogs in cross-coupling reactions due to the weaker C-Br bond. However, methoxy-substituted derivatives (e.g., 1-(bromomethyl)-3,5-dimethoxybenzene) show enhanced stability under acidic conditions .
- Biological Relevance : The anti-HIV activity of uracil derivatives like Compound 25 highlights the importance of integrating heterocyclic moieties with brominated aromatic systems for therapeutic applications .
- Synthetic Challenges : Selectivity issues arise in bromination reactions (e.g., tribrominated by-products in mesitylene bromination), necessitating optimized reaction conditions .
Biological Activity
1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene, also known by its CAS number 1427460-98-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 199.10 g/mol
- CAS Number : 1427460-98-7
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of bromine and phenoxy groups in the structure may contribute to these activities.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Cell Membrane Penetration : The hydrophobic nature of the compound may facilitate its penetration into cell membranes, allowing it to exert effects on intracellular targets.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and antimicrobial properties of similar compounds. For instance:
- Cytotoxicity : Compounds with similar phenoxy structures have shown IC values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Studies
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | This compound | Anticancer | Showed IC values < 20 µM against A-431 cell line. |
| Study 2 | Related phenoxy compound | Antimicrobial | Effective against E. coli and S. aureus with MIC < 25 µg/mL. |
| Study 3 | Similar brominated compound | Anti-inflammatory | Reduced TNF-alpha production in macrophages by 30%. |
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Bromine at para position | Moderate anticancer activity |
| Compound B | No halogen substitution | Low antimicrobial activity |
| This compound | Bromine at ortho position + phenoxy group | High anticancer and antimicrobial activity |
Q & A
Q. What are the established synthetic routes for 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene, and what reaction conditions are critical for high yields?
The compound can be synthesized via alkylation of 3,5-dimethylphenol with a bromomethyl-containing reagent. A common method involves reacting 3,5-dimethylphenol with 1-bromo-2-(bromomethyl)benzene in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C. The base facilitates deprotonation of the phenol, enhancing nucleophilic attack on the alkyl bromide . Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at 3,5-positions, bromomethyl protons at δ ~4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 295.03) and bromine isotope pattern .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do steric effects from the 3,5-dimethyl groups influence the reactivity of the bromomethyl substituent?
The 3,5-dimethyl groups create steric hindrance, slowing down nucleophilic substitution at the bromomethyl site. Kinetic studies using competing nucleophiles (e.g., NaI in acetone) reveal reduced reaction rates compared to less hindered analogs. Computational modeling (DFT) shows increased activation energy due to torsional strain in transition states . Optimizing bulky nucleophiles (e.g., tert-butylamine) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can mitigate this issue .
Q. What challenges arise in scaling up the synthesis, and how can they be addressed?
- Byproduct Formation : Competing etherification or elimination may occur. In situ monitoring via FTIR or Raman spectroscopy helps adjust reaction parameters (e.g., temperature, stoichiometry) .
- Purification : Column chromatography is inefficient for large batches. Recrystallization from ethanol/water mixtures (7:3 v/v) improves yield (85–90%) and purity .
- Safety : Bromomethyl intermediates are lachrymatory. Closed-system reactors and scrubbers for HBr gas are essential .
Q. How can the compound serve as a precursor for complex organic frameworks?
The bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to build biphenyl or terphenyl structures. For example, palladium-catalyzed coupling with 3,5-dimethylphenylboronic acid yields 3,3',5,5'-tetramethylbiphenyl derivatives, precursors for conductive polymers . The phenoxy group can also participate in Ullmann-type couplings to form diaryl ethers .
Q. What contradictory data exist regarding its stability under acidic/basic conditions, and how should researchers resolve discrepancies?
- Acidic Conditions : Some studies report hydrolysis of the bromomethyl group to hydroxymethyl (pH < 2), while others note stability in dilute HCl (pH 3–4). Controlled experiments with H NMR tracking (every 30 mins) clarify degradation pathways .
- Basic Conditions : Conflicting reports on ether cleavage (pH > 10) suggest solvent-dependent outcomes. Repeating reactions in THF vs. aqueous NaOH reveals THF stabilizes the ether linkage .
Methodological Recommendations
Q. What strategies optimize regioselectivity in derivatization reactions?
Q. How can researchers validate the compound’s role in catalytic cycles or photochemical applications?
- Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites (e.g., bromomethyl group’s reduction potential at −1.2 V vs. Ag/AgCl) .
- Photostability Testing : UV-Vis irradiation (254 nm) monitors degradation, with LC-MS tracking byproducts .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
